molecular formula C11H13NO2 B13221535 2,3-Diethoxybenzonitrile

2,3-Diethoxybenzonitrile

Katalognummer: B13221535
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: QTYANWXTKAFKAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diethoxybenzonitrile is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzonitrile, where two ethoxy groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethoxybenzonitrile typically involves the reaction of 2,3-dihydroxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydroxyl groups with ethoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3-dicarboxybenzonitrile or 2,3-dialdehydebenzonitrile.

    Reduction: Formation of 2,3-diethoxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,3-Diethoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Diethoxybenzonitrile involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as a nucleophile or electrophile in different reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethoxybenzonitrile: Similar structure but with methoxy groups instead of ethoxy groups.

    2,3-Dihydroxybenzonitrile: Precursor to 2,3-Diethoxybenzonitrile with hydroxyl groups instead of ethoxy groups.

    2,3-Dichlorobenzonitrile: Similar structure but with chlorine atoms instead of ethoxy groups.

Uniqueness

This compound is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound in various chemical synthesis and research applications.

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

2,3-diethoxybenzonitrile

InChI

InChI=1S/C11H13NO2/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

QTYANWXTKAFKAW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1OCC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.